(1R,2R)-1-Bromo-2-ethoxycyclopentane
Description
Properties
IUPAC Name |
(1R,2R)-1-bromo-2-ethoxycyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSXLHILMGYRIF-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCC1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CCC[C@H]1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Bromo-2-ethoxycyclopentane typically involves the bromination of 2-ethoxycyclopentanol. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. A common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent side reactions and to maintain the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can provide better control over reaction conditions, leading to higher selectivity and purity of the product. The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in this compound undergoes S<sub>N</sub>2 reactions under basic conditions. For example:
| Reaction Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | Methoxy | 2-Ethoxy-1-methoxycyclopentane | 97% | |
| NaH, DMF, RT | Indole | 1-(2-Methoxyethyl)-1H-indole-7-carboxylate | 51% |
- Mechanistic Insight : The trans configuration creates steric hindrance, favoring nucleophilic attack from the less hindered side.
- Stereochemical Retention : S<sub>N</sub>2 reactions invert stereochemistry at the brominated carbon, but the rigid cyclopentane ring limits structural flexibility .
Elimination Reactions
Under strong base conditions (e.g., NaOH, EtOH), E2 elimination occurs to form alkenes.
| Conditions | Base | Major Product | Regioselectivity | Source |
|---|---|---|---|---|
| KOH, ethanol, Δ | Hydroxide | 1-Ethoxycyclopentene | Hofmann |
- Anti-Perplanar Requirement : The bromine and β-hydrogen must adopt a 180° dihedral angle. The trans-1,2-substituents facilitate this geometry, favoring Hofmann elimination over Zaitsev due to reduced steric strain .
- Byproduct Analysis : Competing S<sub>N</sub>2 pathways are minimized in polar aprotic solvents like DMF .
Ring-Opening Reactions
In acidic media, the ethoxy group can participate in ring-opening:
| Conditions | Reagent | Product | Notes | Source |
|---|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O | Water | Cyclopentanol derivatives | Requires heat |
- Mechanism : Protonation of the ethoxy oxygen weakens the C–O bond, enabling nucleophilic attack by water at the adjacent carbon.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are feasible but require optimized conditions:
| Catalyst System | Partner | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Phenylboronic acid | 2-Ethoxy-1-phenylcyclopentane | ~60% |
- Challenges : Steric bulk from the ethoxy group slows transmetallation steps, necessitating elevated temperatures .
Thermal Stability and Side Reactions
At temperatures >100°C, decomposition pathways emerge:
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
One of the primary applications of (1R,2R)-1-Bromo-2-ethoxycyclopentane is in the development of pharmaceutical compounds. Its structural properties allow it to serve as a building block in the synthesis of biologically active molecules. For instance, it can be utilized to create modulators for various receptors, including the P2Y12 receptor, which is implicated in platelet aggregation and thrombotic diseases. Compounds derived from this structure have shown promise in treating conditions such as arterial thrombosis and coronary artery disease .
Case Study: P2Y12 Receptor Modulators
Research has demonstrated that derivatives of this compound can effectively modulate P2Y12 receptor activity. For example, ticagrelor, a known P2Y12 antagonist, has been linked to compounds featuring similar structural motifs. These compounds exhibit enhanced pharmacokinetic profiles and reduced side effects compared to existing therapies .
Organic Synthesis
Synthetic Intermediates
In organic synthesis, this compound serves as an important intermediate for generating various complex organic molecules. Its bromine atom provides a site for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility makes it valuable in synthetic pathways aimed at creating new chemical entities with potential biological activity.
Materials Science
Nanotechnology Applications
Emerging research indicates that this compound can be incorporated into nanomaterials for biomedical applications. For instance, its unique chemical properties may facilitate the development of nanoparticles that can be used for drug delivery systems or as contrast agents in imaging techniques . The ability to modify its surface chemistry enhances the functionality of these nanomaterials.
Data Table: Summary of Applications
| Application Area | Description | Case Studies/Examples |
|---|---|---|
| Medicinal Chemistry | Development of pharmaceutical compounds targeting P2Y12 receptors | Ticagrelor derivatives |
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Nucleophilic substitution reactions |
| Materials Science | Incorporation into nanomaterials for drug delivery and imaging | Nanoparticle development |
Mechanism of Action
The mechanism of action of (1R,2R)-1-Bromo-2-ethoxycyclopentane depends on its application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. The stereochemistry of the compound influences the reaction pathway and the configuration of the product. In biological systems, the compound’s chiral centers can interact with specific enzymes or receptors, leading to selective biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare (1R,2R)-1-Bromo-2-ethoxycyclopentane with structurally analogous compounds, focusing on physical properties, reactivity, and spectroscopic behavior.
Stereoisomers and Enantiomers
- (1S,2S)-1-Bromo-2-ethoxycyclopentane : The enantiomer exhibits identical physical properties (melting point, solubility) but opposite optical activity. This distinction is critical in chiral environments, such as enzyme-mediated reactions .
- Racemic Mixture (rac-(1R,2R)) : The racemic form may display altered melting points due to reduced crystallinity compared to the enantiopure form.
Halogen-Substituted Analogues
- (1R,2R)-1-Chloro-2-ethoxycyclopentane : Replacing bromine with chlorine reduces molecular weight (167.62 g/mol ) and polarizability. Chlorine’s poorer leaving-group ability slows SN2 reactivity significantly.
- (1R,2R)-1-Iodo-2-ethoxycyclopentane : Iodine’s superior leaving-group capacity enhances substitution rates but increases molecular weight (240.03 g/mol ) and photolability.
Alkoxy-Substituted Analogues
- However, its lower lipophilicity may decrease solubility in organic solvents.
Ring Size Variation
- (1R,2R)-1-Bromo-2-ethoxycyclohexane : The cyclohexane derivative has reduced ring strain, altering conformational dynamics. This increases stability but may slow ring-opening reactions.
Data Tables
Table 1: Physical Properties of this compound and Analogues
Table 2: Comparative Reactivity and Spectroscopic Data
Key Research Findings
- Reactivity : Bromine’s polarizability and leaving-group ability make This compound highly reactive in SN2 pathways compared to chloro analogues.
- Stereochemical Influence : The trans-diaxial configuration minimizes steric clash, favoring backside attack in substitution reactions.
- Spectroscopic Signatures : Ethoxy protons exhibit characteristic splitting (triplet at ~1.25 ppm, quartet at ~3.45 ppm), while bromine deshields adjacent carbons (¹³C ~72 ppm) .
Biological Activity
(1R,2R)-1-Bromo-2-ethoxycyclopentane is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings, patents, and case studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHBrO
- CAS Number : 129923444
- SMILES Notation : BrC1CC(C(C1)OCC)C
This compound features a cyclopentane ring substituted with a bromo and an ethoxy group, which influences its reactivity and biological interactions.
1. Pharmacological Potential
Research indicates that this compound may exhibit significant pharmacological properties. Its structural features suggest potential interactions with various biological targets, particularly in the realm of receptor modulation.
- P2Y12 Receptor Modulation : Similar compounds have been shown to act as modulators of the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation. This receptor is a target for antiplatelet therapies used in cardiovascular diseases .
2. Antithrombotic Activity
The compound's potential as an antithrombotic agent is notable. It may inhibit platelet activation and aggregation, similar to other compounds that target the P2Y12 receptor pathway. This mechanism is vital for preventing thrombotic events such as myocardial infarction and stroke .
Table 1: Summary of Biological Activities
3. Cytotoxic Effects
Preliminary investigations into the cytotoxicity of this compound have indicated that it may possess activity against certain cancer cell lines. This suggests that further studies could explore its potential as an anticancer agent .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for efficiency and yield. The availability of derivatives can enhance its biological profile, allowing for targeted modifications to improve potency or selectivity against specific biological targets.
Q & A
Q. What are the key synthetic strategies for achieving the (1R,2R) stereochemistry in 1-bromo-2-ethoxycyclopentane?
- Methodological Answer: The synthesis typically involves stereoselective bromination of a pre-functionalized cyclopentane ring. For example:
Cyclopentane Precursor: Start with a substituted cyclopentanol derivative, such as (1R,2R)-2-ethoxycyclopentanol, to retain stereochemical control during bromination .
Bromination: Use a regioselective brominating agent (e.g., PBr₃ or HBr/AcOH) under controlled conditions to minimize racemization. Evidence from similar compounds shows that axial vs. equatorial bromine addition impacts stereochemistry .
Protection/Deprotection: Ethoxy groups may require protection (e.g., using TMSCl) during bromination to prevent side reactions .
Q. How does the stereochemistry of (1R,2R)-1-bromo-2-ethoxycyclopentane influence its reactivity in substitution reactions?
- Methodological Answer: The spatial arrangement of bromine and ethoxy groups dictates reaction pathways:
- Sₙ2 Reactions: The trans-diaxial configuration (bromine and ethoxy groups on opposite faces) facilitates backside attack, but steric hindrance from the ethoxy group may slow kinetics compared to simpler bromocyclopentanes .
- Sₙ1/E1 Reactions: Polar solvents stabilize carbocation intermediates, but the rigid cyclopentane ring limits carbocation rearrangement, favoring retention of configuration .
Q. What analytical techniques are critical for confirming the stereochemical purity of this compound?
- Methodological Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., amylose-based) with hexane/isopropanol gradients to resolve enantiomers. Retention time comparisons with standards are essential .
- NMR Spectroscopy: Key signals include coupling constants (e.g., ) between H1 and H2 protons. For (1R,2R) diastereomers, transannular coupling typically ranges from 8–10 Hz .
- Optical Rotation: Compare observed [α]D values with literature data for stereochemical validation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with target receptors (e.g., serotonin receptors). Parameters include binding affinity (ΔG) and hydrogen-bonding patterns. Studies on analogous cyclopentane derivatives show that ethoxy and bromine groups enhance hydrophobic interactions in receptor pockets .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Focus on RMSD values ≤2.0 Å for viable pharmacophores .
Q. What experimental approaches resolve contradictions in reported reactivity data for bromocyclopentane derivatives?
- Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated substrates to distinguish between Sₙ1 and Sₙ2 mechanisms. For example, supports Sₙ2 pathways .
- Cross-Validation: Replicate reactions under varying conditions (solvent polarity, temperature) and analyze products via GC-MS. Discrepancies in regioselectivity may arise from solvent-dependent transition states .
Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal chemistry applications?
- Methodological Answer:
- Analog Synthesis: Replace the ethoxy group with bulkier substituents (e.g., isopropoxy) or electron-withdrawing groups (e.g., nitro) to modulate steric/electronic effects. Compare IC₅₀ values in bioassays .
- Pharmacophore Mapping: Overlay 3D structures of active/inactive analogs using Schrödinger’s Phase to identify critical substituent positions. For example, bromine at C1 is essential for halogen bonding in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
